3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

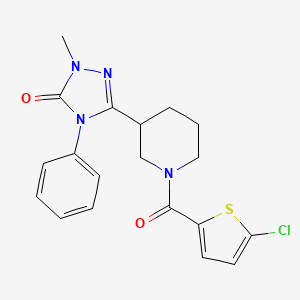

The compound 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core linked to a piperidine ring substituted with a 5-chlorothiophene-2-carbonyl group. Its structure integrates key pharmacophoric elements:

- Triazolone ring: A five-membered ring with nitrogen atoms at positions 1, 2, and 4, known for its role in hydrogen bonding and metabolic stability .

- Piperidine moiety: A six-membered nitrogen-containing ring that enhances conformational flexibility and bioavailability .

- Phenyl and methyl groups: These substituents contribute to steric bulk and lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

5-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c1-22-19(26)24(14-7-3-2-4-8-14)17(21-22)13-6-5-11-23(12-13)18(25)15-9-10-16(20)27-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPHNCIDVWFOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring fused with a piperidine moiety and a chlorothiophene carbonyl group. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar piperidine structures exhibit significant antimicrobial properties. For instance, compounds derived from piperidine have shown effectiveness against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum . While specific data for the target compound is limited, the structural similarities suggest potential antimicrobial activity.

Anticancer Activity

Research has demonstrated that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds similar to the target compound have been shown to inhibit cell growth in various cancer lines through mechanisms involving cell cycle arrest and apoptosis .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. A study on related piperidine derivatives revealed their capacity to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism . This suggests that the target compound could potentially modulate metabolic pathways relevant to diabetes management.

Case Studies

- Antimicrobial Efficacy : In vitro studies on piperidine derivatives indicated that modifications at the thiophene position enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve potency .

- Anticancer Properties : A series of triazole derivatives were evaluated for their anticancer activity against various cell lines. The results showed that modifications in the piperidine ring significantly affected cytotoxicity, indicating a structure-activity relationship crucial for drug design .

Data Tables

| Activity Type | Compound | Efficacy |

|---|---|---|

| Antimicrobial | Piperidine Derivatives | Effective against Xanthomonas |

| Anticancer | Triazole Derivatives | Induced apoptosis in cancer cells |

| Enzyme Inhibition | α-Glucosidase Inhibitors | Reduced glucose absorption |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The 5-chlorothiophene-2-carbonyl group in the target compound (vs. methoxybenzoyl in ) may improve binding to hydrophobic pockets in receptors due to sulfur’s polarizability.

- Trifluoroacetyl substituents (e.g., in ) confer metabolic stability but reduce solubility compared to the target compound’s methyl group.

Triazolone Core Modifications: The 1-methyl-4-phenyl substitution in the target compound (vs.

Piperidine Functionalization: Acylation of piperidine (e.g., with chlorothiophene in the target vs. chlorophenoxyacetyl in ) alters conformational flexibility and electronic properties, influencing pharmacokinetics.

Biological Implications :

Q & A

Q. What are the critical steps for synthesizing 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves sequential heterocyclic ring formation and functionalization. Key steps include:

Piperidine ring acylation : Reacting 5-chlorothiophene-2-carbonyl chloride with piperidin-3-amine under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine) to form the 5-chlorothiophene-2-carbonyl-piperidine intermediate .

Triazole ring assembly : Cyclization via Huisgen 1,3-dipolar cycloaddition or condensation of hydrazine derivatives with carbonyl precursors. For example, reacting methyl isocyanate with phenyl-substituted hydrazine to form the 1,2,4-triazol-5(4H)-one core .

Coupling reactions : Connecting the piperidine and triazole moieties using alkylation or nucleophilic substitution under inert atmospheres .

Optimization: Monitor intermediates via HPLC for purity (>95%) and adjust solvent polarity (e.g., DMF vs. THF) to enhance yields. Use temperature-controlled reflux to avoid side reactions (e.g., over-acylation) .

Q. How can structural contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved?

- Methodological Answer :

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from the piperidine, triazole, and chlorothiophene groups. For example, the methyl group on the triazole (δ ~3.2 ppm in H NMR) should correlate with carbons in the triazole ring via HMBC .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can distinguish isotopic patterns (e.g., chlorine’s Cl/Cl ratio) to confirm molecular formula .

- X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement to resolve ambiguities in bond angles or stereochemistry .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors) in silico and in vitro?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the chlorothiophene moiety’s electronegativity and the triazole’s hydrogen-bonding potential .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (e.g., ) at varying compound concentrations .

- SAR Studies : Synthesize analogs (e.g., replacing chlorothiophene with furan or varying substituents on the piperidine) to correlate structural features with activity .

Q. How can crystallographic data from SHELX be leveraged to resolve conformational flexibility in the piperidine-triazole backbone?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN command to refine data if crystals exhibit twinning, which is common in flexible heterocycles .

- Disorder Modeling : For piperidine ring puckering or chlorothiophene orientation, apply PART commands to model alternative conformations and refine occupancy factors .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure structural accuracy .

Q. What experimental approaches address discrepancies in biological activity data across assays (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinases) to normalize inter-assay variability .

- Membrane Permeability Tests : Perform Caco-2 assays to determine if bioavailability differences explain potency gaps .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.